(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
“(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704120-89-7 and Linear Formula: C12H17BFNO4S . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9,16-17H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.14 . It is a pale-yellow to yellow-brown solid . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
This compound can serve as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool in organic chemistry, allowing for the formation of carbon-carbon bonds under mild conditions. It’s widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Pharmacological Applications: Piperidine Derivatives
Piperidine derivatives, which include the 4-methylpiperidinyl moiety of this compound, are present in numerous classes of pharmaceuticals . The versatility of piperidine derivatives in drug design stems from their ability to interact with various biological targets, leading to potential treatments for a range of conditions.
Sensing Applications: Diol Recognition
Boronic acids are known for their ability to interact with diols, which makes them suitable for sensing applications . This compound could be used to develop sensors that detect the presence of diols, which are found in sugars and other important biological molecules.
Safety and Hazards
Mechanism of Action
Target of action
Boronic acids are often used as inhibitors for enzymes like serine proteases and kinases. They can form reversible covalent bonds with a protein target, which can disrupt its function .
Mode of action
The boronic acid moiety can interact with amino acid residues (like serine or threonine) in the target protein, forming a tetrahedral boronate complex. This can inhibit the protein’s activity .
Biochemical pathways
The specific pathways affected would depend on the protein target of the boronic acid compound. For example, if it targets a kinase involved in cell signaling, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
Boronic acids generally have good oral bioavailability and can be systemically distributed. They are often metabolized in the liver and excreted in the urine .
Result of action
The result of the compound’s action would depend on the specific biochemical pathways it affects. Generally, inhibition of a protein’s activity can disrupt normal cellular functions, potentially leading to cell death .
Action environment
Factors like pH can influence the stability and activity of boronic acids. For example, they can form boronate esters under alkaline conditions, which might affect their interaction with target proteins .
properties
IUPAC Name |
[3-fluoro-4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9,16-17H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCXMMQNKJDARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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